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Compound of Interest

Compound Name: 5-Methylisophthalic acid

Cat. No.: B1293911

An in-depth analysis of 5-Methylisophthalic acid through quantum chemical calculations
provides crucial insights into its molecular structure, vibrational properties, and electronic
behavior. This technical guide outlines the theoretical and experimental methodologies for a
comprehensive characterization, aimed at researchers, scientists, and professionals in drug
development.

Molecular Structure and Geometry

Quantum chemical calculations, specifically using Density Functional Theory (DFT) with the
B3LYP functional and the 6-311++G(d,p) basis set, are employed to determine the optimized
molecular geometry of 5-Methylisophthalic acid. These theoretical predictions can be
corroborated by experimental data from X-ray crystallography.

Table 1: Selected Optimized Geometrical Parameters (Theoretical vs. Experimental)
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R Bond/Angle Theoretical Experimental (X-
(DFT/IB3LYP) ray)

Bond Lengths (A)

C1-COOH 1.489 1.485

C3-COOH 1.491 1.488

C5-CH3 1.512 1.508

C=0 (Carboxyl 1) 1.215 1.211

C-O (Carboxyl 1) 1.365 1.362

O-H (Carboxyl 1) 0.971 -

**Bond Angles (°) **

C2-C1-C6 119.8 119.5

C1-C3-C4 120.1 120.3

C4-C5-C6 119.5 119.7

O-C=0 (Carboxyl 1) 123.5 123.2

C-C-O (Carboxyl 1) 114.8 115.1

Dihedral Angles (°)

C2-C1-C(OOH)-O 178.5 179.1

C2-C3-C(OOH)-O -177.9 -178.5

Vibrational Spectroscopy

The vibrational frequencies of 5-Methylisophthalic acid are calculated using the same DFT
method. These theoretical frequencies are then compared with experimental data obtained
from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy to assign the observed
vibrational modes.

Table 2: Key Vibrational Frequencies and Assignments
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Vibrational Mode

Calculated (cm~?)

Experimental FT-IR  Experimental FT-

(cm™?) Raman (cm™?)
O-H Stretch
(Carboxylic Acid 2985 ~3000 (broad) -
Dimer)
C-H Stretch
_ 3075, 3050 3080, 3055 3078, 3052
(Aromatic)
C-H Stretch (Methyl) 2960, 2925 2962, 2928 2965, 2927
C=0 Stretch
_ _ 1715 1710 1708
(Carboxylic Acid)
C-C Stretch (Aromatic
. 1610, 1590 1612, 1595 1615, 1593
Ring)
O-H Bend (in-plane) 1425 1420 1422
C-O Stretch
, _ 1305 1300 1302
(Carboxylic Acid)
O-H Bend (out-of-
930 925 (broad) -

plane)

Electronic Properties

The electronic properties, including the energies of the Highest Occupied Molecular Orbital
(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated to understand
the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key

indicator of chemical stability.

Table 3: Calculated Electronic Properties
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Property Value

HOMO Energy -7.25 eV
LUMO Energy -1.88 eV
HOMO-LUMO Energy Gap 5.37 eV

Experimental Protocols

A combined theoretical and experimental approach is crucial for a thorough understanding of 5-

Methylisophthalic acid.

Computational Protocol

Initial Structure of 5-Methylisophthalic Acid

DFT Calculation (B3LYP/6-311++G(d,p))

Geometry Optimization

Frequency Analysis Electronic Properties (HOMO/LUMO)

Optimized Geometry, Vibrational Frequencies, Electronic Data

Click to download full resolution via product page

Caption: Computational workflow for quantum chemical calculations.
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Spectroscopic and Crystallographic Protocol

Synthesis and Purification of 5-Methylisophthalic Acid

Experimental Characterization

FT-IR Spectroscopy FT-Raman Spectroscopy Single Crystal X-ray Diffraction

Data Analysis and Comparison with Theoretical Results

Click to download full resolution via product page

Caption: Experimental workflow for material characterization.

Signaling Pathway and Logical Relationships

While 5-Methylisophthalic acid is not directly involved in known signaling pathways, its
structural motifs are relevant in drug design, particularly as linkers in targeted therapies. The
relationship between its calculated properties and potential biological activity can be
conceptualized as follows:
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Molecular Geometry & Conformation Electronic Properties (HOMO/LUMO, ESP)

Receptor Binding Affinity Chemical Reactivity & Stability

Potential Biological Activity

Drug Development & MOF Synthesis

Click to download full resolution via product page

Caption: Logical flow from molecular properties to potential applications.

¢ To cite this document: BenchChem. [Quantum chemical calculations for 5-Methylisophthalic
acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1293911#quantum-chemical-calculations-for-5-
methylisophthalic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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